molecular formula C21H25N3O5S B2890619 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide CAS No. 1091470-74-4

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2890619
CAS No.: 1091470-74-4
M. Wt: 431.51
InChI Key: QJLFLWNJHYEZGE-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, a methoxy group, and a benzenesulfonamido group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the amido group: This step involves the reaction of the cyclopropane derivative with an amine to form the amido group.

    Attachment of the benzenesulfonamido group: This can be done through a sulfonation reaction, where a benzene derivative reacts with a sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide: shares similarities with other amido and sulfonamido compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-14-13-18(9-10-19(14)29-2)30(27,28)23-12-11-22-20(25)15-5-7-17(8-6-15)24-21(26)16-3-4-16/h5-10,13,16,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFLWNJHYEZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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